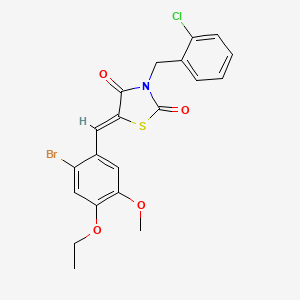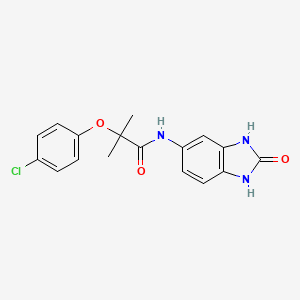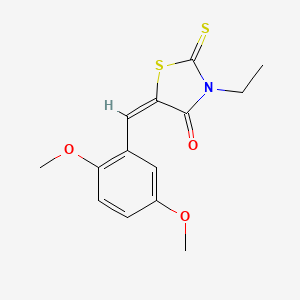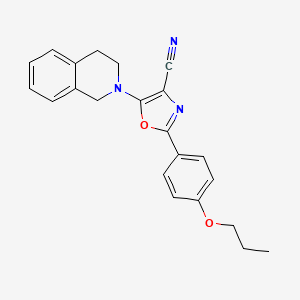![molecular formula C20H15BrN2OS B4754703 N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4754703.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
Übersicht
Beschreibung
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, also known as BPTES, is a small molecule inhibitor that has shown promising results in cancer research. BPTES targets the enzyme glutaminase, which is involved in the metabolism of the amino acid glutamine. Glutaminase is overexpressed in many types of cancer cells, making it a potential target for cancer therapy.
Wirkmechanismus
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide inhibits the activity of glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is then used in various metabolic pathways, including the production of ATP and the synthesis of amino acids and nucleotides. By inhibiting glutaminase, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide disrupts these metabolic pathways, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is likely due to the overexpression of glutaminase in cancer cells, making them more sensitive to N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to inhibit the growth of tumors in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has several advantages for laboratory experiments, including its high potency and specificity for glutaminase. However, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide. One area of interest is the development of more potent and selective glutaminase inhibitors, which could improve the efficacy of N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide as a cancer therapy. Additionally, there is interest in exploring the use of N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the role of glutamine metabolism in cancer cells, which could lead to new targets for cancer therapy.
Wissenschaftliche Forschungsanwendungen
N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been extensively studied in cancer research, particularly in the context of targeting glutaminase. Inhibition of glutaminase by N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been shown to induce cell death in cancer cells, while sparing normal cells. This specificity makes N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-10-12-18(13-11-17)22-20(25)23-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPTWBPQQLEFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B4754627.png)
![2,3-dimethyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754633.png)

![N-(4-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4754648.png)
![tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4754659.png)

![N-benzyl-N-{[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B4754676.png)
![2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4754682.png)
![1-ethyl-N'-(4-methoxybenzylidene)-4-[(4-methoxybenzylidene)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4754688.png)
![methyl (5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4754691.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4754701.png)
![2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4754704.png)
